3-Bromo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole
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Overview
Description
3-Bromo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure.
Preparation Methods
The synthesis of 3-Bromo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
3-Bromo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The dioxino ring can participate in cyclization reactions, forming new heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
3-Bromo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxino ring contribute to the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
3-Bromo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole can be compared with other similar compounds, such as:
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: This compound has a similar structure but differs in the position of the bromine atom and the type of heterocyclic ring.
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole: This compound contains a benzimidazole core instead of an indazole core, leading to different chemical and biological properties.
3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine:
The uniqueness of this compound lies in its specific combination of the indazole core, bromine atom, and dioxino ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1H-[1,4]dioxino[2,3-f]indazole |
InChI |
InChI=1S/C9H7BrN2O2/c10-9-4-13-7-1-5-3-11-12-6(5)2-8(7)14-9/h1-2,4,11-12H,3H2 |
InChI Key |
ZVUIOSXOJBZFQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C=C2NN1)OC(=CO3)Br |
Origin of Product |
United States |
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